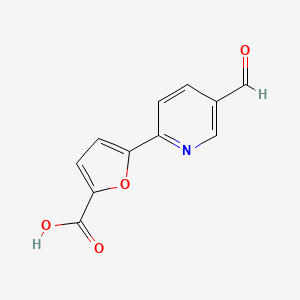![molecular formula C11H10N4O2 B2425555 4-[(1Z)-[(4H-1,2,4-トリアゾール-4-イル)イミノ]メチル]安息香酸メチル CAS No. 305353-82-6](/img/structure/B2425555.png)
4-[(1Z)-[(4H-1,2,4-トリアゾール-4-イル)イミノ]メチル]安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
科学的研究の応用
Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate has several scientific research applications:
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole core have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with a 1,2,4-triazole core are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit various biological activities, including anticancer, antibacterial, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate typically involves the construction of the triazole ring through a stepwise process. One common method includes the treatment of requisite amines with sodium nitrite, followed by reduction with lithium aluminum hydride to yield hydrazines . These hydrazines are then reacted with benzyl chloride to form the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction can produce various hydrazine derivatives .
類似化合物との比較
Similar Compounds
4H-1,2,4-Triazole, 4-methyl-: This compound shares the triazole ring structure but differs in its substitution pattern.
Methyl 4-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate: Similar in structure but with additional methyl groups on the triazole ring.
Methyl 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate: Contains a mercapto group and a phenyl ring, offering different chemical properties.
Uniqueness
Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate is unique due to its specific substitution pattern on the triazole ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
IUPAC Name |
methyl 4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOKZZHJRDWDF-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2425474.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)


![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)



![2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2425489.png)

![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)

